molecular formula C14H11N3O3S B8041219 2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid

2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid

Cat. No.: B8041219
M. Wt: 301.32 g/mol
InChI Key: FLFLKKIXZUXHLA-MDZDMXLPSA-N
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Description

2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, has shown potential in various scientific research areas due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid typically involves the reaction of benzotriazole with suitable sulfonic acid derivatives under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which undergoes a series of reactions to introduce the sulfonic acid group and the ethenyl linkage . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives with different oxidation states, while substitution reactions can produce a wide range of benzotriazole-based compounds .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid is unique due to its specific chemical structure, which combines the benzotriazole moiety with a sulfonic acid group and an ethenyl linkage. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-21(19,20)14-8-4-1-5-11(14)9-10-17-15-12-6-2-3-7-13(12)16-17/h1-10H,(H,18,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLKKIXZUXHLA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CN2N=C3C=CC=CC3=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/N2N=C3C=CC=CC3=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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